molecular formula C9H8ClN B12930588 8-Chloro-3,4-dihydroisoquinoline

8-Chloro-3,4-dihydroisoquinoline

Cat. No.: B12930588
M. Wt: 165.62 g/mol
InChI Key: QAUKFYYNZVKVNM-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydroisoquinoline is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 8-chloro-3,4-dihydroisoquinoline typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Chloro-3,4-dihydroisoquinoline can undergo oxidation reactions to form various derivatives.

    Reduction: It can also be reduced under specific conditions to yield different products.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like urease, which is crucial for their biological activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Uniqueness: 8-Chloro-3,4-dihydroisoquinoline is unique due to the presence of the chlorine atom at the 8th position, which influences its reactivity and biological activity. This substitution can enhance its potency and selectivity in certain applications compared to other isoquinoline derivatives .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

8-chloro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2

InChI Key

QAUKFYYNZVKVNM-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC=C2Cl

Origin of Product

United States

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